Cas no 2229542-13-4 (tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate)

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate structure
2229542-13-4 structure
商品名:tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate
CAS番号:2229542-13-4
MF:C15H24N2O2S
メガワット:296.428262710571
CID:5825969
PubChem ID:165682197

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate
    • 2229542-13-4
    • EN300-1883131
    • tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
    • インチ: 1S/C15H24N2O2S/c1-15(2,3)19-14(18)17-9-11(16)8-12-7-10-5-4-6-13(10)20-12/h7,11H,4-6,8-9,16H2,1-3H3,(H,17,18)
    • InChIKey: IAOCHGKIODEJIM-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC2=C1CCC2)CC(CNC(=O)OC(C)(C)C)N

計算された属性

  • せいみつぶんしりょう: 296.15584919g/mol
  • どういたいしつりょう: 296.15584919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 343
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1883131-10.0g
tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
2229542-13-4
10g
$7681.0 2023-06-01
Enamine
EN300-1883131-0.5g
tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
2229542-13-4
0.5g
$1714.0 2023-09-18
Enamine
EN300-1883131-0.1g
tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
2229542-13-4
0.1g
$1572.0 2023-09-18
Enamine
EN300-1883131-5g
tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
2229542-13-4
5g
$5179.0 2023-09-18
Enamine
EN300-1883131-10g
tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
2229542-13-4
10g
$7681.0 2023-09-18
Enamine
EN300-1883131-0.05g
tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
2229542-13-4
0.05g
$1500.0 2023-09-18
Enamine
EN300-1883131-5.0g
tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
2229542-13-4
5g
$5179.0 2023-06-01
Enamine
EN300-1883131-0.25g
tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
2229542-13-4
0.25g
$1642.0 2023-09-18
Enamine
EN300-1883131-2.5g
tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
2229542-13-4
2.5g
$3501.0 2023-09-18
Enamine
EN300-1883131-1.0g
tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate
2229542-13-4
1g
$1785.0 2023-06-01

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate 関連文献

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tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamateに関する追加情報

Research Brief on tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate (CAS: 2229542-13-4)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate (CAS: 2229542-13-4) as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique cyclopentabthiophene scaffold, has garnered attention for its potential applications in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. The following brief synthesizes the latest research findings and contextualizes its role in contemporary pharmaceutical research.

The structural motif of tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate combines a carbamate-protected amine with a cyclopentabthiophene moiety, offering versatile reactivity for further derivatization. Recent studies have demonstrated its utility in the synthesis of small-molecule libraries targeting kinases such as JAK2 and BTK, which are implicated in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry detailed its use as a precursor in the development of selective BTK inhibitors with improved pharmacokinetic profiles, underscoring its value in precision medicine.

In addition to its role in kinase inhibitor design, this compound has been explored for its potential in central nervous system (CNS) drug discovery. Research published in ACS Chemical Neuroscience (2024) revealed its incorporation into neuroprotective agents targeting sigma-1 receptors, with preliminary in vivo data showing reduced oxidative stress in neurodegenerative models. The carbamate group’s stability and the thiophene ring’s electron-rich properties were critical to achieving blood-brain barrier permeability, a persistent challenge in CNS therapeutics.

Synthetic methodologies for tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate have also evolved. A recent Nature Protocols article (2024) outlined a scalable, enantioselective route using asymmetric hydrogenation, achieving >99% ee and yields exceeding 85%. This advancement addresses previous limitations in large-scale production, facilitating its adoption in industrial drug development pipelines. Furthermore, computational studies leveraging DFT calculations have elucidated its conformational preferences, aiding in the rational design of derivatives with enhanced target affinity.

Despite these promising developments, challenges remain in optimizing the compound’s metabolic stability and off-target effects. A 2024 review in Drug Discovery Today emphasized the need for structural modifications to mitigate CYP450 inhibition observed in preclinical studies. Collaborative efforts between academia and industry are underway to address these limitations while expanding its applications to emerging therapeutic areas such as targeted protein degradation and covalent inhibitor design.

In conclusion, tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate (2229542-13-4) represents a multifaceted tool in modern medicinal chemistry. Its integration into diverse drug discovery campaigns underscores the convergence of synthetic innovation and biological insight, positioning it as a compound of enduring relevance in the quest for novel therapeutics.

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